molecular formula C8H5ClN2O B13101579 7-Chloro-2H-pyrido[1,2-a]pyrimidin-2-one CAS No. 144332-05-8

7-Chloro-2H-pyrido[1,2-a]pyrimidin-2-one

Cat. No.: B13101579
CAS No.: 144332-05-8
M. Wt: 180.59 g/mol
InChI Key: NGLAMPFYDQFLBN-UHFFFAOYSA-N
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Description

7-Chloro-2H-pyrido[1,2-a]pyrimidin-2-one is a heterocyclic compound that belongs to the class of pyrido[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications. The presence of a chlorine atom at the 7th position and the pyrido[1,2-a]pyrimidin-2-one core structure contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-2H-pyrido[1,2-a]pyrimidin-2-one typically involves the acylation of the lithium amide bases of 2-aminopyridines with alkynoate esters to form alkynamides, which are then cyclized under thermal conditions . This method ensures excellent regioselectivity for the 2-oxo-isomer over the undesired 4-oxo-isomer. Different aminoazines can also be employed in this approach, enabling access to several unusual bicyclic systems with higher nitrogen contents .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The use of lithium amide anions and thermal cyclization are key steps in the industrial production process.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-2H-pyrido[1,2-a]pyrimidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, often involving hydrogenation.

    Substitution: The chlorine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid.

    Reduction: Hydrogenation reactions typically use catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or other nucleophiles.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of reduced pyrido[1,2-a]pyrimidin-2-one derivatives.

    Substitution: Formation of substituted pyrido[1,2-a]pyrimidin-2-one derivatives with various functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-Chloro-2H-pyrido[1,2-a]pyrimidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s degree of lipophilicity allows it to diffuse easily into cells, where it can inhibit enzymes such as protein tyrosine kinases and cyclin-dependent kinases . These interactions disrupt cellular processes, leading to therapeutic effects such as antiproliferative and anti-inflammatory activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Chloro-2H-pyrido[1,2-a]pyrimidin-2-one is unique due to the presence of the chlorine atom at the 7th position, which enhances its reactivity and potential for substitution reactions. This structural feature distinguishes it from other pyrido[1,2-a]pyrimidin-2-one derivatives and contributes to its diverse biological activities.

Properties

CAS No.

144332-05-8

Molecular Formula

C8H5ClN2O

Molecular Weight

180.59 g/mol

IUPAC Name

7-chloropyrido[1,2-a]pyrimidin-2-one

InChI

InChI=1S/C8H5ClN2O/c9-6-1-2-7-10-8(12)3-4-11(7)5-6/h1-5H

InChI Key

NGLAMPFYDQFLBN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=O)C=CN2C=C1Cl

Origin of Product

United States

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